Diethyl 4-(diphenylamino)benzylphosphonate
CAS No.: 126150-12-7
Cat. No.: VC21315292
Molecular Formula: C23H26NO3P
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126150-12-7 |
|---|---|
| Molecular Formula | C23H26NO3P |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline |
| Standard InChI | InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 |
| Standard InChI Key | YRQDRLMUWHVRBL-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Introduction
Physical and Chemical Properties
Structural Characteristics
Diethyl 4-(diphenylamino)benzylphosphonate features a central nitrogen atom connected to three aromatic rings, with a diethyl phosphonate substituent on one of the rings. This structure contributes to its distinctive physical and chemical behavior, particularly its coordination properties with various metal ions .
Physical Properties Data
The compound possesses a well-defined set of physical properties that determine its behavior in different experimental conditions. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆NO₃P |
| Molecular Weight | 395.431 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 532.8±43.0 °C at 760 mmHg |
| Flash Point | 276.0±28.2 °C |
| Exact Mass | 395.165039 Da |
| Polar Surface Area (PSA) | 48.58000 |
| LogP | 5.58 |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C |
| Index of Refraction | 1.585 |
These physical properties indicate that Diethyl 4-(diphenylamino)benzylphosphonate is a thermally stable compound with a high boiling point and relatively low volatility . The LogP value of 5.58 suggests significant lipophilicity, which influences its solubility behavior in various solvents .
Chemical Reactivity
The compound exhibits characteristic reactivity patterns associated with both the triphenylamine and phosphonate moieties. The phosphonate group can undergo various transformations including hydrolysis, transesterification, and participation in carbon-carbon bond-forming reactions . The triphenylamine component contributes to the compound's electron-donating properties and potential for coordination with metals.
Synthesis Methods
Wittig-Horner Reaction
The primary synthetic route to Diethyl 4-(diphenylamino)benzylphosphonate involves the Wittig-Horner method. This approach utilizes triphenylamine-based ketones and appropriate benzylphosphonates as starting materials . The reaction typically proceeds under basic conditions, allowing for the formation of carbon-carbon bonds through the reaction of phosphonate carbanions with carbonyl compounds.
In the synthesis process documented in scientific literature, triphenylamine-based ketones (referred to as intermediates 1-3) are prepared through modified Ullmann reactions between 4,4'-diaminobenzophenone and corresponding aryl iodides . The target compounds, including Diethyl 4-(diphenylamino)benzylphosphonate, are then obtained via the Wittig-Horner method using these ketones and specific benzylphosphonates .
Purification and Characterization
After synthesis, the compound requires purification through column chromatography. The purified product is typically isolated as a yellow solid . Structural confirmation is achieved through various analytical techniques including:
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Infrared (IR) spectroscopy
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Proton nuclear magnetic resonance (¹H NMR) spectroscopy
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Carbon nuclear magnetic resonance (¹³C NMR) spectroscopy
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Mass spectrometry
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Elemental analysis
These characterization methods ensure the identity and purity of the synthesized Diethyl 4-(diphenylamino)benzylphosphonate .
Applications in Scientific Research
Materials Chemistry Applications
Diethyl 4-(diphenylamino)benzylphosphonate has found significant applications in materials chemistry, particularly in the development of compounds with specific optical and electronic properties. Research has focused on molecular-polarity modifications resulting from the substitution of triphenylamine-twin compounds, which can influence the electronic characteristics of the resulting materials .
Coordination Chemistry
The compound demonstrates notable coordination properties, particularly in forming complexes with transition metals. Its structural features allow it to function as a ligand in various coordination compounds, which may have applications in catalysis and materials science .
Organic Electronics
Compounds containing the triphenylamine moiety, including Diethyl 4-(diphenylamino)benzylphosphonate, have been investigated for their potential in organic electronic applications. Research suggests that modifications to the molecular structure can impact properties such as hole mobility, which is crucial for applications in organic semiconductor devices .
Structure-Property Relationships
Electronic Properties
The electronic properties of Diethyl 4-(diphenylamino)benzylphosphonate are influenced by both the electron-donating triphenylamine group and the phosphonate functionality. These structural elements contribute to the compound's potential applications in materials requiring specific electronic characteristics .
Impact of Structural Modifications
Research has shown that structural modifications to compounds containing triphenylamine moieties can significantly influence their properties. Substitutions with groups such as methoxy and methyl can modify molecular polarity, which in turn affects the electronic behavior of these compounds . In the context of Diethyl 4-(diphenylamino)benzylphosphonate, such modifications could potentially be utilized to tune its properties for specific applications.
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